
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of boronic acid, which is often used in organic synthesis . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The tetramethyl-1,3,2-dioxaborolan-2-yl group is a common motif in organoboronic compounds, which are used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound likely involves a furan ring attached to a carboxylate group and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure would depend on the specific locations of these groups on the furan ring.Chemical Reactions Analysis
Organoboronic compounds are known to undergo various types of reactions, including Suzuki-Miyaura cross-coupling reactions . They can also participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Organoboronic compounds are generally stable and can be stored at room temperature . They are often soluble in common organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A study by Weerachai Phutdhawong et al. (2019) highlights the synthesis of derivatives from furfuryl alcohol, including structures related to "Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate", and their biological activities were assessed for cytotoxicity against cancer cell lines and antimicrobial properties. The research demonstrated potent biological activity in some derivatives against both cancer cells and bacteria, indicating the compound's potential in medicinal chemistry and drug design (Phutdhawong et al., 2019).
Enzymatic Synthesis of Biobased Polyesters
Yi Jiang et al. (2014) explored the enzymatic polymerization of biobased rigid diols, including 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters. This work highlights the broader potential of furan derivatives in creating novel biobased materials, demonstrating the compound's relevance beyond pharmaceuticals into sustainable materials science (Jiang et al., 2014).
Advanced Materials and Catalysis
Research into the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, including molecules structurally related to the compound , reveals their significance in the development of new materials and catalysts. These studies provide insights into the physicochemical properties of these compounds, which are essential for designing advanced materials and catalytic processes (Huang et al., 2021).
Renewable PET and Biomass Conversion
J. Pacheco et al. (2015) discussed the use of silica molecular sieves containing Lewis acid centers for catalyzing reactions between ethylene and renewable furans, including derivatives of "this compound", for producing biobased terephthalic acid precursors. This research underlines the compound's role in facilitating environmentally friendly pathways to essential industrial chemicals (Pacheco et al., 2015).
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may interact with various organic substrates in the context of synthetic chemistry.
Mode of Action
The compound likely acts as a boron reagent in Suzuki-Miyaura coupling reactions . In these reactions, the boron atom in the compound forms a bond with a carbon atom in another organic molecule, facilitating the formation of a new carbon-carbon bond. The exact mode of action would depend on the specific reaction conditions and the other reactants involved.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, which could have numerous applications in fields such as medicinal chemistry, materials science, and more.
Action Environment
The efficacy and stability of the compound, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For example, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of catalyst, the solvent used, and the reaction temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO5/c1-11(2)12(3,4)18-13(17-11)9-7-16-6-8(9)10(14)15-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIPQLAFIIJQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2868966.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)
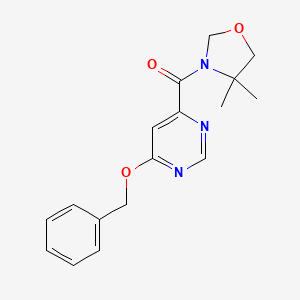
![N'-(1-Phenylethyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2868972.png)
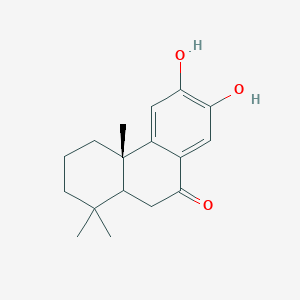
![Ethyl 5-(3-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868976.png)
![4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2868978.png)
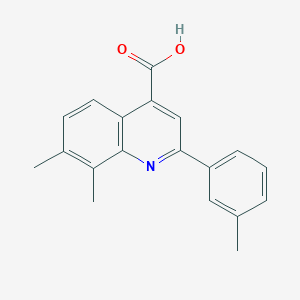

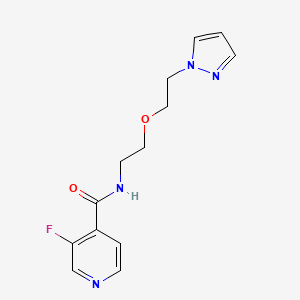
![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)
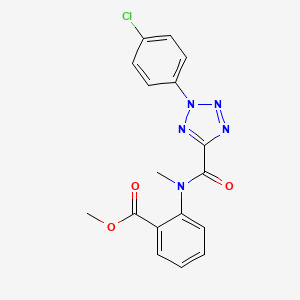
![7-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2868988.png)